![molecular formula C26H22O3 B12603601 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one CAS No. 876751-51-8](/img/structure/B12603601.png)
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one is an organic compound with a complex structure that includes multiple aromatic rings and hydroxyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6-Bis[(4-Hydroxyphenyl)methyliden]-4-phenylcyclohexan-1-on beinhaltet typischerweise die Kondensation von 4-Hydroxybenzaldehyd mit 2,6-Diphenylcyclohexanon unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt, und das Gemisch wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol unter Rückfluss erhitzt. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungsverfahren wie Säulenchromatographie oder Kristallisation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,6-Bis[(4-Hydroxyphenyl)methyliden]-4-phenylcyclohexan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) durchgeführt werden.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole und andere reduzierte Derivate.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(4-Hydroxyphenyl)methyliden]-4-phenylcyclohexan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,6-Bis[(4-Hydroxyphenyl)methyliden]-4-phenylcyclohexan-1-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen beteiligt sein und möglicherweise die Enzymaktivität und zelluläre Prozesse beeinflussen. Die aromatische Struktur der Verbindung ermöglicht es ihr, mit Zellmembranen und anderen hydrophoben Umgebungen zu interagieren und beeinflusst so ihre Verteilung und Aktivität in biologischen Systemen .
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s aromatic structure allows it to interact with cell membranes and other hydrophobic environments, influencing its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,6-Di-tert-butyl-4-(4-methoxybenzyliden)cyclohexa-2,5-dien-1-on
- N′-[bis(2-hydroxyphenyl)methyliden]pyridin-4-carbohydrazid
Einzigartigkeit
2,6-Bis[(4-Hydroxyphenyl)methyliden]-4-phenylcyclohexan-1-on ist aufgrund seiner spezifischen Anordnung von Hydroxyl- und Phenylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität und Wechselwirkung mit biologischen Zielstrukturen aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
CAS-Nummer |
876751-51-8 |
|---|---|
Molekularformel |
C26H22O3 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2,6-bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C26H22O3/c27-24-10-6-18(7-11-24)14-22-16-21(20-4-2-1-3-5-20)17-23(26(22)29)15-19-8-12-25(28)13-9-19/h1-15,21,27-28H,16-17H2 |
InChI-Schlüssel |
SKCPLMIBJNFLJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


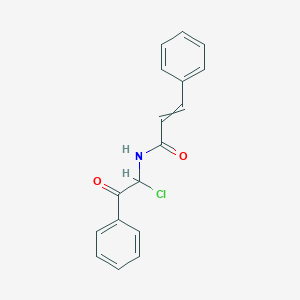
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
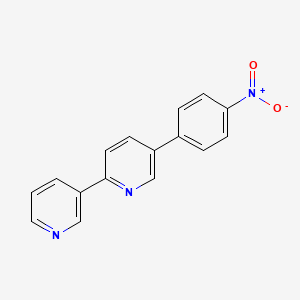
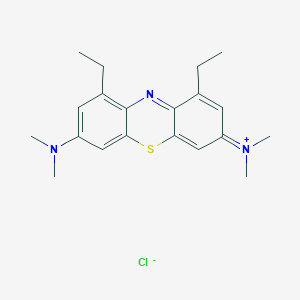
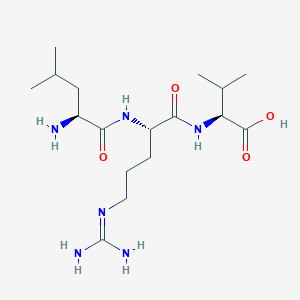


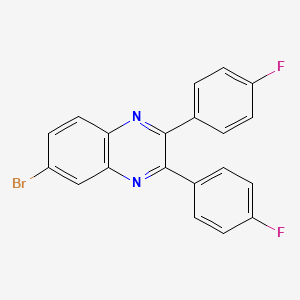
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
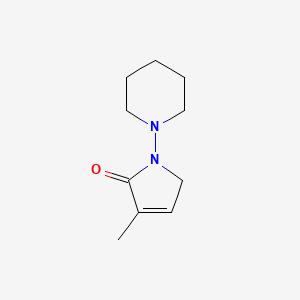
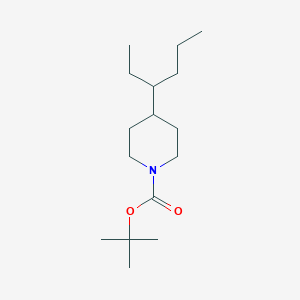
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
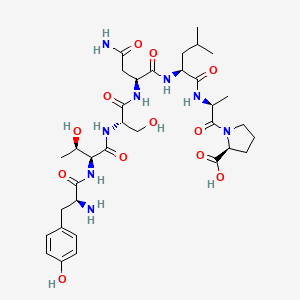
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
